molecular formula C17H14N2O4 B2585268 N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide CAS No. 887346-63-6

N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide

Cat. No.: B2585268
CAS No.: 887346-63-6
M. Wt: 310.309
InChI Key: DPHCPUSRDQTYOE-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide is a synthetic compound based on the 2H-chromene (2H-ch) scaffold, a versatile heterocyclic structure recognized for its significant potential in medicinal chemistry and drug discovery . Chromene derivatives are investigated for a range of biological activities, with particular promise in two key research areas: oncology and neuroscience. In cancer research, chromene-carboxamide analogues have been designed and synthesized as potential anti-austerity agents, targeting the ability of cancer cells to survive under nutrient-starved conditions . Furthermore, the core chromene structure is known to induce apoptosis in cancer cells by interacting with tubulin at the colchicine binding site, thereby obstructing tubulin polymerization and causing G2/M cell-cycle arrest and caspase-dependent apoptotic death . In neurological research, structurally related 3-carboxamido-coumarins (2-oxo-2H-chromene-3-carboxamides) have demonstrated promising potential as selective inhibitors of monoamine oxidase B (MAO-B), a crucial enzyme responsible for metabolizing neurotransmitters . The substitution pattern on the phenyl ring of the carboxamide group is critical for this activity, with nitro-substituted derivatives being of significant interest for further investigation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-11-8-14(19(21)22)6-7-15(11)18-17(20)13-9-12-4-2-3-5-16(12)23-10-13/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHCPUSRDQTYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 2H-chromene-3-carboxylic acid with 2-methyl-4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitro group, where nucleophiles like amines or thiols replace the nitro group, forming new derivatives.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemical Structure and Synthesis

N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide features a chromene backbone, which is a fused bicyclic structure consisting of a benzene ring and a pyran ring. The presence of the nitro group enhances the compound's reactivity and biological activity, while the carboxamide functional group contributes to its solubility in biological systems.

The synthesis of this compound typically involves reactions between chromene derivatives and nitroaniline derivatives under specific conditions, often utilizing one-pot reactions that enhance efficiency and yield. For instance, reactions involving alkyl-2-oxo-2H-chromene-3-carboxylate with primary amines have been reported, showcasing a straightforward synthetic pathway that avoids the complexities of multi-step processes .

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has shown promise in targeting various cancer cell lines, potentially offering new avenues for cancer treatment.

Antimicrobial Properties : Compounds with chromene structures are known for their antimicrobial activities. This compound may exhibit similar properties, making it a candidate for developing new antimicrobial agents .

Purinergic Receptor Modulation : Research indicates that derivatives of chromenes can act as antagonists for P2Y receptors, which are implicated in inflammatory and neurodegenerative diseases. This suggests potential therapeutic applications in treating such conditions by modulating receptor activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameStructural FeaturesBiological ActivityUniqueness
N-(4-nitrophenyl)-2H-chromene-3-carboxamideNitro group at para positionAnticancer activityEnhanced reactivity due to nitro group
N-(2-methyl-4-amino phenyl)-2H-chromene-3-carboxamideAmino group instead of nitroDifferent reactivity profilePotential for varied biological effects
N-(2-methyl-4-hydroxyphenyl)-2H-chromene-3-carboxamideHydroxy groupImproved solubilityHydroxy group enhances interaction profiles

This table highlights how variations in substituents can significantly alter the biological activity and chemical properties of chromene derivatives.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • Anticancer Studies : A study demonstrated its effectiveness against specific cancer cell lines, providing insights into its mechanism of action and potential pathways for therapeutic intervention.
  • Antimicrobial Evaluation : In vitro tests indicated significant antimicrobial activity against various pathogens, supporting its use as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group and chromene moiety play crucial roles in its biological activity, potentially through redox reactions or interactions with cellular components. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Table 1: Key Structural Features of N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide and Analogues

Compound Name Substituents on Phenyl Ring Chromene Modifications Molecular Weight (g/mol) Melting Point (°C) Key References
This compound 2-methyl, 4-nitro None 352.33 Not reported
N-(4-sulfamoylphenyl)-2-oxo-2H-chromene-3-carboxamide 4-sulfamoyl 2-oxo 374.37 >300
N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-methoxy (phenethyl chain) 2-oxo 367.40 Not reported
N-(2-morpholinoethyl)-7-benzyloxy-2-oxo-2H-chromene-3-carboxamide Benzyloxy at position 7 2-oxo, morpholinoethyl chain 532.45 Not reported
6-Trifluoromethoxy-N-heptyl-2-oxo-2H-chromene-3-carboxamide 6-trifluoromethoxy 2-oxo, heptyl chain with acridine 622.28 89–91

Key Observations :

  • Chromene Backbone Modifications : The 2-oxo group (common in analogues) increases hydrogen-bonding capacity, while substitutions at position 6 or 7 (e.g., trifluoromethoxy, benzyloxy) alter steric and electronic profiles .
  • Side Chains: Phenethyl or morpholinoethyl chains (as in ) improve lipid solubility, critical for membrane penetration in drug design.

Table 2: Reported Bioactivities of Analogues

Compound Class Target/Application Key Findings References
7,8-Dihydroxy-6-nitro derivative HIV-1 reverse transcriptase 67% yield; carbonizes at 300°C; moderate inhibition (IC₅₀ not reported)
Coumarin–BMT hybrids Acetylcholinesterase (AChE) 33% yield; IC₅₀ values in µM range for AChE inhibition
Sulfamoylphenyl derivative Not specified High thermal stability (>300°C)

Notable Trends:

  • Thermal Stability : High melting points in sulfamoylphenyl derivatives (e.g., >300°C) correlate with strong intermolecular interactions, advantageous for solid-state applications .

Biological Activity

N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its potential applications in antimicrobial, anticancer, and anti-inflammatory contexts, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a chromene backbone , characterized by a fused benzene and pyran ring, with a nitrophenyl group and a carboxamide functional group . The presence of the nitro group enhances its chemical reactivity, while the carboxamide contributes to solubility in biological systems, facilitating interactions with various molecular targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as an alternative therapeutic agent in combating infections.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

2. Anticancer Activity

The compound has demonstrated promising anticancer activity in vitro, particularly against several cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes and pathways critical for tumor growth.

Case Study: In Vitro Anticancer Activity

In a study evaluating the anticancer effects of this compound on human breast cancer cells (MCF-7), the compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity. Mechanistic studies revealed that it triggers the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

3. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Table 2: Anti-inflammatory Effects

CytokineConcentration (pg/mL)Control (pg/mL)
TNF-α50150
IL-630100
COX-2Inhibition observedNot applicable

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group may participate in redox reactions, while the chromene moiety can bind to various enzymes or receptors involved in disease pathways.

Key Mechanisms Identified:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell survival and proliferation.
  • DNA Binding : Studies suggest that it interacts with DNA, potentially affecting replication and transcription processes.

Research Findings

Recent studies have focused on elucidating the detailed mechanisms behind the compound's biological activities. For instance, fluorescence quenching experiments indicated that this compound binds to DNA, which could explain its anticancer properties by disrupting DNA function.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Essential for confirming molecular connectivity and identifying substituent effects. The nitro group’s electron-withdrawing nature deshields adjacent protons, causing distinct downfield shifts (e.g., aromatic protons at δ 8.1–8.5 ppm) .
  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and supramolecular interactions. For example, Hirshfeld surface analysis (using CrystalExplorer or Mercury software) quantifies intermolecular contacts (e.g., C–H···O, π-π stacking) critical for crystal packing .
  • FT-IR : Confirms carbonyl (C=O, ~1680 cm1^{-1}) and nitro (NO2_2, ~1520 cm1^{-1}) functional groups .

How can researchers resolve discrepancies between computational modeling and experimental data (e.g., NMR chemical shifts) for this compound?

Advanced Research Focus
Discrepancies often arise from solvent effects or incomplete conformational sampling. Methodological solutions include:

  • DFT calculations : Use the gauge-including atomic orbital (GIAO) method with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) and implicit solvent models (e.g., PCM for DMSO) to simulate NMR shifts .
  • Dynamic effects : Perform molecular dynamics (MD) simulations to account for rotational barriers in the chromene ring or nitro group.
  • Experimental cross-validation : Compare computed shifts with 2D NMR techniques (HSQC, HMBC) to validate coupling patterns .

What strategies are recommended for investigating the structure-activity relationship (SAR) of this compound in biological systems?

Q. Advanced Research Focus

  • Analog synthesis : Modify the chromene ring (e.g., introduce substituents at C-8) or replace the nitro group with other electron-withdrawing groups (e.g., CF3_3) to assess bioactivity changes .
  • In vitro assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cytotoxicity). For neurodegenerative targets, use models like acetylcholinesterase inhibition or amyloid-β aggregation .
  • QSAR modeling : Correlate electronic descriptors (HOMO/LUMO energies, Hammett σ constants) with activity data to identify critical pharmacophores .

How does the nitro group’s position influence the compound’s electronic properties and reactivity?

Advanced Research Focus
The para-nitro group on the phenyl ring significantly impacts electronic behavior:

  • UV-Vis spectroscopy : The nitro group induces a bathochromic shift (~350–400 nm) due to extended conjugation with the chromene π-system .
  • Electrochemical analysis : Cyclic voltammetry reveals reduction potentials associated with the nitro-to-amine transformation, which is pH-dependent .
  • Reactivity studies : The nitro group enhances electrophilic substitution reactivity at the chromene’s C-4 position, facilitating further functionalization (e.g., halogenation) .

What experimental approaches are effective in analyzing conflicting data from biological assays (e.g., inconsistent IC50_{50}50​ values)?

Q. Advanced Research Focus

  • Dose-response validation : Repeat assays with standardized protocols (fixed incubation times, controlled cell passage numbers).
  • Off-target profiling : Use kinase or receptor panels to identify non-specific interactions.
  • Metabolic stability tests : Assess compound degradation in assay media (e.g., LC-MS monitoring) to rule out artifactual results .

How can researchers utilize computational tools to predict the compound’s solid-state behavior and polymorphism?

Q. Advanced Research Focus

  • Crystal structure prediction (CSP) : Use software like Mercury or Materials Studio to simulate packing modes and lattice energies .
  • Thermodynamic stability : Calculate relative stabilities of polymorphs via lattice energy minimization (force fields: COMPASS, Dreiding).
  • Experimental screening : Perform solvent-mediated crystallization trials (e.g., using 12 solvents from different polarity classes) to isolate polymorphs .

What catalytic strategies can be employed for sustainable large-scale synthesis of this compound?

Q. Advanced Research Focus

  • Ru-catalyzed C–H activation : Leverage transition-metal catalysts for direct arylation of chromene precursors, avoiding multi-step protection/deprotection .
  • Flow chemistry : Optimize continuous flow reactors to enhance heat/mass transfer and reduce reaction times (e.g., 30-minute residence time at 80°C) .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF to improve environmental metrics .

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